Conformer A - 88629-08-7

Conformer A

Catalog Number: EVT-3195326
CAS Number: 88629-08-7
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Conformer A is often studied within the context of various organic compounds, including peptides and cyclic structures. Its classification typically falls under conformational isomers, which are stereoisomers differing only in their rotational configurations. The understanding of conformer A contributes to broader research areas such as medicinal chemistry and materials science, where conformational preferences can dictate the efficacy of drug candidates or the properties of new materials.

Synthesis Analysis

The synthesis of Conformer A can be approached through several methods, depending on the specific chemical structure being investigated. Common techniques include:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to form peptides that can adopt specific conformations.
  • Cyclization Reactions: For cyclic conformers, reactions such as oxime formation or intramolecular cyclization are utilized. For example, a linear hexapeptide can be cyclized to form a ring structure that stabilizes certain conformers through intramolecular hydrogen bonding .
  • Conformational Control: Techniques such as using chiral auxiliaries or specific reaction conditions can bias the formation towards a desired conformer .

Parameters that are often monitored during synthesis include temperature, solvent choice, and reaction time, all of which can significantly affect the final conformational distribution.

Molecular Structure Analysis

The molecular structure of Conformer A is characterized by its unique spatial arrangement. Key aspects include:

  • Bond Angles and Lengths: The specific angles between bonds and the lengths of these bonds are critical for determining stability and reactivity.
  • Functional Groups: The presence of functional groups (e.g., hydroxylamines or ketones) can influence the conformational landscape by introducing steric hindrance or enabling hydrogen bonding interactions.
  • Nuclear Magnetic Resonance (NMR) Studies: NMR spectroscopy is often employed to elucidate the preferred conformations by analyzing chemical shifts and coupling constants that provide insights into spatial relationships within the molecule .
Chemical Reactions Analysis

Conformer A participates in various chemical reactions that are influenced by its conformation:

  • Reversible Reactions: Certain conformers may engage in reversible reactions, such as those involving imines or oximes, where the stability of the conformer affects reaction kinetics .
  • Stereoselective Reactions: The conformation can dictate which stereoisomer is formed during a reaction. For instance, in peptide synthesis, specific conformations may favor certain pathways leading to desired stereochemistry
    2
    .
  • Host-Guest Chemistry: In macrocyclic systems, Conformer A may act as a host for guest molecules, showcasing its ability to adapt conformation based on environmental factors .
Mechanism of Action

The mechanism of action for Conformer A often involves its interaction with biological targets:

  • Binding Affinity: Different conformations can exhibit varying affinities for target proteins or receptors. This is crucial in drug design where a particular conformation may enhance binding efficiency.
  • Biological Activity: The bioactivity often correlates with specific conformations that allow optimal interactions with biological macromolecules .
  • Conformational Dynamics: Understanding how Conformer A transitions between different states provides insights into its functional mechanisms within biological systems.
Physical and Chemical Properties Analysis

Conformer A exhibits distinct physical and chemical properties influenced by its conformation:

  • Solubility: The solubility profile can vary significantly based on conformation; polar groups may enhance solubility in aqueous environments.
  • Stability: Certain conformers may be more thermodynamically stable than others, affecting their persistence under various conditions.
  • Spectroscopic Properties: Techniques such as UV-Vis and fluorescence spectroscopy can reveal differences in electronic transitions based on molecular conformation.
Applications

The applications of Conformer A span multiple fields:

  • Drug Design: Knowledge of conformer preferences aids in designing more effective pharmaceuticals by optimizing binding interactions with biological targets.
  • Material Science: In materials chemistry, understanding how conformational changes affect material properties can lead to innovations in polymers and nanomaterials.
  • Biotechnology: In peptide engineering, controlling conformation is essential for designing peptides with specific biological functions or enhanced stability .
Introduction: Conformational Landscape and Significance of Conformer A

Conceptual Foundations of Molecular Conformation

The conformational landscape of a molecule encompasses all spatially accessible atomic arrangements achievable through rotations around single bonds, vibrations, and larger-scale structural fluctuations without breaking covalent bonds. Proteins and nucleic acids exhibit remarkable structural plasticity, sampling myriad conformations separated by low energy barriers (typically ~5 kcal/mol), facilitating rapid interconversions at biological timescales [1] [6]. This intrinsic flexibility contradicts historical single-structure paradigms derived from techniques like X-ray crystallography, which often capture a dominant or stabilized state rather than the full ensemble [3].

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Small-Angle X-ray Scattering (SAXS), and single-molecule fluorescence provide ensemble-averaged data, reporting on dynamic heterogeneity [3] [7]. Crucially, the same experimental average (e.g., radius of gyration from SAXS or specific NMR parameters) can arise from vastly different underlying conformational distributions—tightly clustered, broadly distributed, or multimodal—highlighting the necessity of ensemble modeling for accurate interpretation (Figure 1) [1]. Computational methods, particularly Molecular Dynamics (MD) simulations, generate high-dimensional trajectories depicting temporal structural evolution. However, sampling limitations often restrict access to biologically relevant timescales for large-scale conformational changes [4] [6]. Techniques like Principal Component Analysis (PCA) address this by reducing dimensionality, identifying dominant collective motions ("principal components") that capture the essential conformational space sampled (e.g., flap opening in HIV-1 protease) [4]. Enhanced sampling protocols (e.g., replica-exchange MD) and free energy landscape reconstruction further enable exploration of rare events and metastable states like Conformer A [1].

Table 1: Key Techniques for Characterizing Conformational Ensembles

TechniqueData TypeStrengthsLimitationsEnsemble Resolution
NMR SpectroscopyDistance/angle restraints, chemical shiftsAtomic-level resolution, timescale sensitivitySize limitations, spectral complexity in IDPsModest (tens of structures)
SAXSLow-resolution shape parametersSolution state, no size limitEnsemble averaging ambiguityCoarse-grained
MD SimulationsAtomic trajectoriesFull atomistic detail, temporal evolutionSampling limitations, force field accuracyHigh (thousands of snapshots)
Principal Component Analysis (PCA)Collective motionsDimensionality reduction, identifies key modesLinear modes may miss nonlinear dynamicsDependent on input trajectory
Enhanced Sampling (e.g., REMD)Free energy landscapesAccelerates barrier crossing, improves samplingComputationally expensiveHigh with sufficient sampling

Definition and Position of Conformer A within the Conformational Ensemble

Conformer A is defined as a specific, often functionally relevant, metastable state within a molecule's conformational ensemble. It occupies a defined basin on the free energy landscape (FEL), characterized by a local minimum surrounded by higher-energy barriers that confer relative kinetic stability and population persistence (Figure 2) [1] [4]. Unlike average or "representative" structures, Conformer A possesses distinct and quantifiable structural parameters:

  • Local Geometric Features: Defined by specific dihedral angle combinations (e.g., gauche or anti orientations in nucleic acid backbones), hydrogen-bonding networks inaccessible to other conformers, or side-chain packing arrangements [5].
  • Global Topology: Exhibiting a unique radius of gyration (Rg), inter-domain distances, or overall shape distinct from other ensemble members. For instance, in DNA, Conformer A might represent a rare left-handed "switchback" topology versus the dominant right-handed B-form duplex [5].
  • Thermodynamic and Kinetic Signatures: Characterized by a specific population within the ensemble (governed by ΔG relative to the global minimum) and distinct transition rates to other major conformers [1].

Identification of Conformer A within the ensemble requires techniques capable of resolving heterogeneity. PCA applied to MD trajectories can project high-dimensional data onto low-dimensional subspaces, where Conformer A appears as a cluster of structures separated from other major clusters along principal components (PCs) representing dominant collective motions [4]. Scree plots derived from PCA eigenvalues quantify the variance captured by each PC, indicating the relative importance of specific modes associated with Conformer A's formation or stability (Figure 3) [4]. Experimentally, residue-specific NMR parameters (e.g., residual dipolar couplings, paramagnetic relaxation enhancement - PRE) or single-molecule FRET can provide signatures unique to Conformer A, especially if it represents a significantly populated or functionally important state [3] [7].

Table 2: Structural Parameters Defining Conformer A vs. Dominant State (Illustrative Example: DNA Switchback Conformer)

Structural ParameterConformer A (Switchback DNA)Dominant Conformer (B-DNA)Functional Implication
Global HelicityLeft-handedRight-handedAlters groove geometry and ligand binding
Strand OrientationParallelAnti-parallelAffects terminal accessibility and dynamics
Melting Temperature (Tm)Lower (e.g., ~45°C vs ~65°C)HigherReduced thermal stability
Mg²⁺ DependenceHigh (>10 mM required for stability)Low (stable at <1 mM)Sensitive to cellular ion fluctuations
ΔG (hybridization)~ -10.26 kcal/mol (Kd ~30.7 nM)~ -12.23 kcal/mol (Kd ~1.3 nM)Lower thermodynamic stability
Free Energy Landscape BasinMetastable local minimumGlobal minimumRequires activation energy for interconversion

Biological or Functional Relevance of Conformer A in Specific Contexts

Although often a minor species in terms of population, Conformer A can be the primary catalytically competent, binding-competent, or allosterically active state in biological processes. Its functional significance arises when its unique structure enables specific interactions or mechanisms inaccessible to the dominant ensemble members. Key illustrative contexts include:

  • Allosteric Regulation in Proteins: Conformer A can represent a high-energy, "invisible" state in the unliganded protein that becomes populated upon effector binding or post-translational modification, driving allosteric transitions. For example, in voltage-sensor domains (VSDs) of ion channels, specific activated conformers (functioning as Conformer A) enable pore opening. The Thermodynamic Coupling Function (TCF) quantifies the energetic linkage (ΔΔGq,o) between the occupancy of the VSD conformer (q) and the pore open state (o) based on their joint probability distribution [1]. Mutations or ligands stabilizing Conformer A in the VSD can thus potentiate function.
  • Mechanisms of Drug Resistance: Conformer A can underlie resistance mechanisms. In HIV-1 protease, mutations like V82A can shift the conformational ensemble, stabilizing a specific "flap-closed" conformer (acting as Conformer A) that reduces inhibitor binding affinity while maintaining catalytic competency for substrate cleavage. PCA analyses of MD simulations clearly differentiate the flap motions characteristic of this resistant Conformer A from the wild-type dominant conformer [4].
  • Nucleic Acid Structural Transitions and Function: Non-canonical nucleic acid conformers play crucial biological roles. The metastable switchback DNA conformation (Conformer A), characterized by parallel strands and left-handed helicity assembled from B-DNA half-turns, exhibits distinct properties: lower thermodynamic stability (ΔG = -10.26 kcal/mol vs. -12.23 kcal/mol for B-DNA), higher Mg²⁺ dependence, and altered small-molecule binding interfaces compared to B-DNA [5]. While its in vivo prevalence is under investigation, its propensity in sequences like short tandem repeats (STRs) suggests potential roles in genomic instability or regulatory recognition. Its enhanced resistance to certain nucleases compared to B-DNA further hints at potential biological or biotechnological relevance [5].
  • Intrinsically Disordered Proteins/Regions (IDPs/IDRs): Conformer A in IDPs/IDRs might represent a transiently populated state with specific molecular recognition features (MoRFs) essential for binding partners. Ensemble descriptions are essential here, as no single structure dominates. Techniques like ENSEMBLE or ASTEROIDS fit experimental NMR/SAXS data by selecting and weighting structures from a large pool of conformers, potentially identifying critical Conformer A-like states involved in binding or phase separation [3] [7].

Table 3: Experimental Techniques Probing Conformer A in Functional Contexts

Biological ContextKey Technique(s)Observable Sensitive to Conformer AExample Finding
Allosteric TransitionsPRE NMR, Double Electron-Electron Resonance (DEER)Long-range distance constraintsPopulation shift towards activated Conformer A upon ligand binding [1]
Enzyme Catalysis/InhibitionTime-resolved X-ray crystallography, stopped-flow kineticsTransient intermediate structures, kinetic phasesConformer A captured as catalytic transition state analog complex [4]
Nucleic Acid Alternative StructuresChemical probing, CD spectroscopy, crystallographyAltered groove accessibility, helicity signatureDetection of switchback Conformer A in STR sequences [5]
IDP/IDR Molecular RecognitionParamagnetic Relaxation Enhancement (PRE) NMR, SAXSTransient long-range contacts, compactionConformer A with pre-formed binding motif identified in ensemble [3] [7]
Ligand Binding SpecificityIsothermal Titration Calorimetry (ITC), Fluorescence AnisotropyBinding enthalpy/entropy, rotational correlation timeDistinct ΔH/ΔS signature for binding to Conformer A vs. dominant state [5]

Research Objectives and Scope Focusing on Conformer A Dynamics

Understanding the formation, stability, and functional interplay of Conformer A requires focused research objectives integrating advanced computational and experimental approaches:

  • High-Resolution Structural Characterization: Overcoming the resolution challenge for transient states remains paramount. Time-resolved techniques (e.g., microsecond mix-and-inject serial crystallography, trFRET, rapid-flow NMR) aim to trap and visualize Conformer A during functional cycles (e.g., enzyme catalysis, ligand binding) [3] [4]. Integrating multi-probe single-molecule methods (smFRET + optical tweezers) offers simultaneous structural and mechanical insights into Conformer A dynamics under force.
  • Advanced Sampling and Free Energy Landscape Reconstruction: Developing computationally efficient methods to sample rare events and accurately map the FEL basin corresponding to Conformer A is critical. Markov State Models (MSMs) built from extensive MD datasets can identify pathways and rates for accessing Conformer A [1]. AI-driven approaches, like the FiveFold method, generate massive conformational ensembles from sequence alone using protein folding shape codes (PFSC) and folding variation matrices (PFVM), explicitly exploring the landscape to identify potential Conformer A states, particularly for disordered regions inaccessible to AlphaFold2's single-state prediction [6].
  • Quantifying Population Shifts and Allosteric Coupling: Precisely measuring the population of Conformer A under varying conditions (ligands, mutations, cellular environment) and quantifying its allosteric coupling to distal sites are key goals. TCF analysis [1] and NMR relaxation dispersion provide experimental tools, while alchemical free energy calculations combined with multidimensional FELs (e.g., projecting along VSD activation and pore opening CVs) offer computational frameworks to quantify ΔΔGcoupling between Conformer A and functional outputs [1] [4].
  • Rational Design Targeting Conformer A: Leveraging structural knowledge of Conformer A for designing conformational stabilizers (allosteric drugs) or biosensors represents a translational objective. This requires atomic-level understanding of the unique binding pockets or epitopes presented only in Conformer A, potentially using ensemble docking strategies against conformational ensembles derived from MD or AI [6].
  • Integrative Ensemble Modeling: A major frontier involves overcoming the under-determination problem in ensemble modeling. Combining diverse experimental datasets (NMR, SAXS, smFRET, EPR, HDX-MS) with Bayesian weighting or maximum entropy methods within computational frameworks (e.g., Integrative Modeling Platform - IMP) allows for the construction of experimentally consistent ensembles where the presence and weight of Conformer A are rigorously defined [3] [7]. Validating these models against new orthogonal data is crucial.

The overarching scope remains firmly on elucidating the structure-dynamics-function relationship specifically through the lens of Conformer A, moving beyond static structural biology towards a dynamic ensemble view where minor but critically functional states dictate biological outcomes.

Properties

CAS Number

88629-08-7

Product Name

Conformer A

IUPAC Name

2,2-dimethyl-5-phenyl-1H-1,4-benzodiazepin-3-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-17(2)16(20)18-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-17/h3-11,19H,1-2H3

InChI Key

XFGLBBQXQQOWGO-UHFFFAOYSA-N

SMILES

CC1(C(=O)N=C(C2=CC=CC=C2N1)C3=CC=CC=C3)C

Canonical SMILES

CC1(C(=O)N=C(C2=CC=CC=C2N1)C3=CC=CC=C3)C

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